molecular formula C22H20O4 B5573688 4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5573688
M. Wt: 348.4 g/mol
InChI Key: KKRGJXCHMGGFGS-UHFFFAOYSA-N
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Description

4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C22H20O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.13615911 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence and Metal Interaction Properties

4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and its derivatives exhibit significant fluorescence and metal interaction properties. Research has shown that these compounds can act as fluorescent molecules, displaying fluorescence enhancement in the presence of metals. This feature is distinct compared to previous urolithins investigated, suggesting substituent-dependent effects and variations. Such properties are crucial in analytical, environmental, and medicinal chemistry areas, especially for the development of fluorescence probes (Gülcan et al., 2022).

Synthesis of O-heterocyclic Hybrid Systems

The compound and its analogues play a key role in the synthesis of novel hybrid polyoxaheterocyclic compounds. These compounds have been synthesized using Michael condensation with methylene active compounds, leading to the formation of new hybrid structures with potential implications in increasing the bioavailability of newly synthesized compounds (Kanevskaya et al., 2022).

Synthesis of Bis(benzo[g]chromene) Derivatives

The compound has been used in the synthesis of bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives. The synthesis process is characterized by its rapidity and does not require a catalyst, highlighting the efficiency and potential for large-scale production. This research contributes significantly to the field of organic chemistry, particularly in the development of new chemical compounds (Hosseini et al., 2019).

Antibacterial Activity

Some derivatives of this compound have demonstrated notable antibacterial properties. The synthesized compounds have shown high levels of bacteriostatic and bactericidal activity, which is crucial in the development of new antibacterial agents (Behrami & Dobroshi, 2019).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been employed to create derivatives of the compound. This method is notable for its efficiency and the ability to yield high-quality products, proving beneficial in the field of synthetic chemistry (Dao et al., 2018).

Properties

IUPAC Name

4-methyl-3-phenacyloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-14-20(25-13-19(23)15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)22(24)26-21(14)17/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRGJXCHMGGFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.